5-(Ethylsulfonyl)-2-thioxo-4-(o-tolyl)-1,2-dihydropyridine-3-carbonitrile

Description

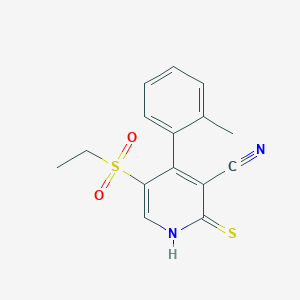

5-(Ethylsulfonyl)-2-thioxo-4-(o-tolyl)-1,2-dihydropyridine-3-carbonitrile (CAS: 1707573-10-1) is a pyridine-based heterocyclic compound featuring an ethylsulfonyl group at position 5, a thioxo moiety at position 2, an o-tolyl (ortho-methylphenyl) substituent at position 4, and a nitrile group at position 2. This compound is structurally related to agrochemical and pharmaceutical intermediates, as evidenced by patents and synthetic methodologies .

Properties

Molecular Formula |

C15H14N2O2S2 |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

5-ethylsulfonyl-4-(2-methylphenyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C15H14N2O2S2/c1-3-21(18,19)13-9-17-15(20)12(8-16)14(13)11-7-5-4-6-10(11)2/h4-7,9H,3H2,1-2H3,(H,17,20) |

InChI Key |

SFUAOUCATXUROU-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=CNC(=S)C(=C1C2=CC=CC=C2C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylsulfonyl)-2-thioxo-4-(o-tolyl)-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions The o-tolyl group is then added through a Friedel-Crafts alkylation reaction

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Ethylsulfonyl)-2-thioxo-4-(o-tolyl)-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Ethylsulfonyl)-2-thioxo-4-(o-tolyl)-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved can include signal transduction cascades or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyridine Derivatives

The compound’s key structural differentiators include:

- Sulfonyl Group : Ethylsulfonyl (C₂H₅SO₂) vs. methylsulfonyl (CH₃SO₂).

- Aryl Group : Ortho-tolyl (o-tolyl) vs. meta-tolyl (m-tolyl) or bromophenyl.

- Core Heterocycle: Dihydropyridine vs. fused systems like thieno[2,3-b]pyridines or pyrimidino derivatives.

Table 1: Structural and Functional Comparison

Impact of Substituents on Properties

However, the m-tolyl analog with ethylsulfonyl was discontinued due to high environmental and aquatic toxicity . Methylsulfonyl: Smaller substituent may reduce steric hindrance, favoring synthetic accessibility .

Aryl Group Position: o-Tolyl: Ortho-substitution introduces steric effects that may restrict rotational freedom, influencing binding to biological targets. No direct toxicity data available for this isomer. m-Tolyl: The meta-substituted analog exhibits documented hazards, including skin/eye irritation and aquatic toxicity .

Heterocyclic Core: Fused systems like thieno[2,3-b]pyridines (e.g., 2-sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile) demonstrate antitumor and antiviral activities in preclinical studies . In contrast, the dihydropyridine core in the target compound is less explored but shares synthetic routes with urea and carbamate derivatives .

Biological Activity

5-(Ethylsulfonyl)-2-thioxo-4-(o-tolyl)-1,2-dihydropyridine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of this compound generally involves a cyclocondensation reaction. This method allows for the formation of the dihydropyridine structure, which is crucial for its biological activity. The compound can be synthesized through the reaction of ethylsulfonyl derivatives with appropriate aldehydes and carbonitriles under acidic conditions.

Biological Activity

The biological activity of this compound has been evaluated through various assays, focusing primarily on its antiproliferative effects against cancer cell lines.

Antiproliferative Effects

In a study evaluating the antiproliferative effects of related thioxo compounds on HL-60 cells, it was found that modifications at the 4-position significantly influenced activity. Compounds with a thioxo group exhibited notable antiproliferative effects similar to all-trans retinoic acid (ATRA), indicating a potential role in cancer therapy .

The mechanism by which this compound exerts its biological effects is hypothesized to involve modulation of signaling pathways associated with cell proliferation and apoptosis. The presence of the thioxo group is believed to enhance reactivity with biological targets, leading to altered cellular responses.

Case Studies

Several case studies have reported on the efficacy of similar compounds in clinical settings:

-

Case Study 1: Cancer Cell Lines

- A study assessed the impact of various thioxo derivatives on different cancer cell lines, including breast and leukemia cells. The results indicated that compounds with similar structural motifs demonstrated varying degrees of cytotoxicity, suggesting that structural modifications can enhance or diminish biological activity.

-

Case Study 2: In Vivo Studies

- In vivo studies using animal models have shown promising results for thioxo derivatives in reducing tumor sizes when administered at specific dosages. These studies highlight the potential for further development into therapeutic agents.

Data Table: Biological Activity Summary

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HL-60 | 12 | Modulation of apoptosis and proliferation pathways |

| Related Thioxo Compound | MCF-7 | 15 | Induction of apoptosis via mitochondrial pathway |

| Another Thioxo Derivative | A549 | 10 | Inhibition of cell cycle progression |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.